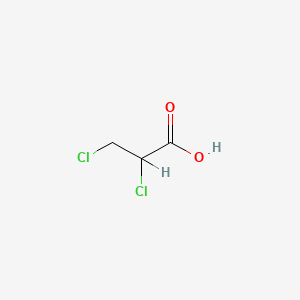

2,3-Dichloropropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60521. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFWNPPZHDYVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870615 | |

| Record name | 2,3-Dichloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-64-0 | |

| Record name | 2,3-Dichloropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPU667T6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dichloropropionic acid physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloropropionic Acid

Introduction

This compound (2,3-DCPA), registered under CAS No. 565-64-0, is a halogenated carboxylic acid of significant interest in chemical synthesis and agrochemistry.[1][2][3][4][5][6] Its structure, featuring chlorine atoms on both the alpha and beta carbons of the propionic acid backbone, imparts distinct chemical reactivity and physical characteristics that differentiate it from its isomers, such as the widely known herbicide 2,2-dichloropropionic acid (Dalapon).[2][7] This guide provides a comprehensive overview of the essential physical and chemical properties of 2,3-DCPA, intended for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical data, spectroscopic signature, chemical reactivity, and the analytical methodologies required for its accurate characterization.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][2][3][5][6] Its stability is generally sound under recommended storage conditions, though its hygroscopic nature, inferred from related structures like its acid chloride and the 2,2-isomer, necessitates storage in a dry, inert atmosphere.[3][8] The key physical properties are summarized in Table 1 for rapid reference.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,3-Dichloropropanoic acid | [4] |

| CAS Number | 565-64-0 | [1][4][5] |

| Molecular Formula | C₃H₄Cl₂O₂ | [1][3][4] |

| Molecular Weight | 142.97 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [2][3][5] |

| Melting Point | 48-52 °C | [3][9] |

| Boiling Point | 210 °C (at 760 mmHg) | [3][9] |

| Density | ~1.491 g/cm³ | [9] |

| pKa | 2.85 (at 25 °C) | [3][9] |

| Flash Point | 85.8 °C | [9][10] |

| Vapor Pressure | 0.0783 mmHg (at 25 °C) | [9][10] |

| Water Solubility | Reported as "soluble" or "almost transparency"; quantitative data not readily available. The isomeric 2,2-dichloropropionic acid is highly soluble (90 g/100 mL at 25°C). | [9][11][12] |

| Solubility (Organic) | Soluble in DMSO, slightly soluble in Methanol. | [3][9] |

| LogP (Octanol/Water) | 0.917 - 1.0 | [9] |

Structural Representation

The molecular structure of this compound is foundational to its properties. The presence of a chiral center at the C-2 carbon means the compound can exist as a racemic mixture of enantiomers.

Caption: 2D structure of this compound.

Spectroscopic Profile

The structural identity and purity of 2,3-DCPA are unequivocally established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methine proton (-CH) at C-2 and the methylene protons (-CH₂) at C-3.

-

-CH (C-2): This proton is adjacent to a chlorine atom, the carboxylic acid group, and the chloromethyl group. It will appear as a triplet due to coupling with the two protons on C-3. Its chemical shift is predicted to be significantly downfield, likely in the range of 4.5 - 4.8 ppm .

-

-CH₂ (C-3): These two protons are adjacent to a chlorine atom and the chiral center at C-2. They will couple with the single proton on C-2, appearing as a doublet. Their chemical shift is predicted to be in the range of 3.9 - 4.2 ppm .

-

-COOH: The acidic proton of the carboxyl group will appear as a broad singlet at a highly variable, downfield position, typically >10 ppm , and its visibility can depend on the solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the three unique carbon environments in the molecule.

-

C=O (C-1): The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift around 170-175 ppm .

-

-CHCl (C-2): The carbon atom bonded to a chlorine atom and the carboxyl group is expected to resonate in the range of 55-60 ppm .

-

-CH₂Cl (C-3): The terminal carbon, bonded to a single chlorine atom, is predicted to have a chemical shift in the range of 45-50 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-DCPA is dominated by features characteristic of a hydrogen-bonded carboxylic acid.[13]

-

O-H Stretch: A very broad and strong absorption band is observed from approximately 2500 cm⁻¹ to 3300 cm⁻¹ , which is characteristic of the O-H stretching vibration within a hydrogen-bonded dimer.[14]

-

C-H Stretch: Aliphatic C-H stretching vibrations appear as sharper peaks just below 3000 cm⁻¹ .

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected in the region of 1700-1730 cm⁻¹ .[13]

-

C-O Stretch & O-H Bend: A peak between 1210-1320 cm⁻¹ can be attributed to C-O stretching, coupled with O-H in-plane bending.[13]

-

C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, generally between 600-800 cm⁻¹ .

Chemical Properties and Reactivity

The chemical behavior of 2,3-DCPA is governed by the interplay between the carboxylic acid group and the two chlorine substituents.

Acidity

With a pKa of approximately 2.85, 2,3-DCPA is a relatively strong organic acid.[3][9] The electron-withdrawing inductive effect of the two chlorine atoms stabilizes the carboxylate anion, increasing the acidity compared to propionic acid (pKa ~4.87).

Nucleophilic Substitution

The chlorine atoms at the C-2 and C-3 positions are susceptible to nucleophilic substitution reactions. The C-2 position is activated by the adjacent carboxyl group. Reactions with nucleophiles like hydroxide can lead to the formation of hydroxy derivatives.[15] The reaction mechanism (Sₙ1 vs. Sₙ2) will depend on the nucleophile, solvent, and reaction conditions.[16]

Dehydrochlorination

Treatment with a strong base can induce elimination reactions (dehydrochlorination), potentially leading to the formation of chlorinated acrylic acid derivatives. This reactivity is analogous to the dehydrochlorination of similar compounds.[11][17]

Caption: Major reaction types of this compound.

Analytical Methodologies

Accurate quantification and purity assessment of 2,3-DCPA require robust analytical methods. Due to its polarity and low volatility, direct analysis by gas chromatography can be challenging without derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Post-Derivatization)

This protocol provides a self-validating framework for the analysis of 2,3-DCPA by converting it to a more volatile ester derivative prior to injection.

Objective: To quantify 2,3-DCPA and identify related impurities by converting the acid to its methyl ester, which has superior chromatographic properties.

Workflow Visualization:

Caption: Workflow for derivatization and GC-MS analysis.

Detailed Protocol:

-

Standard/Sample Preparation: Accurately weigh ~10 mg of 2,3-DCPA into a 4 mL glass vial. Dissolve in 1 mL of a suitable solvent like ethyl acetate or MTBE.

-

Derivatization (Esterification):

-

Rationale: Esterification of the carboxylic acid group drastically reduces polarity and increases volatility, preventing peak tailing and improving chromatographic resolution.[18]

-

Method: Add a derivatizing agent such as an ethereal solution of diazomethane dropwise until a faint yellow color persists, or use a commercially available reagent like BF₃ in methanol (10% w/w).[2] If using BF₃/Methanol, add 50-100 µL and heat at 60°C for 30 minutes.

-

Validation Check: The reaction is complete when effervescence ceases (for diazomethane) or after the specified heating time. The resulting methyl 2,3-dichloropropionate is now amenable to GC analysis.

-

-

GC-MS Instrumentation and Conditions:

-

GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), provides excellent separation.

-

Injector: 250°C, Split mode (e.g., 20:1).

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Oven Program: Initial temperature of 80°C for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-200 m/z. The mass spectrum of the methyl ester will show a characteristic molecular ion and fragmentation pattern confirming its identity.

-

Safety, Handling, and Storage

5.1 Hazard Identification this compound is classified as a hazardous substance.[4]

-

GHS Classification: Toxic if swallowed (H301), Toxic in contact with skin (H311), and Causes severe skin burns and eye damage (H314).[4]

5.2 Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Avoid contact with skin, eyes, and clothing.

5.3 Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Due to its likely hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended for analytical standards to prevent water absorption.

-

Keep away from incompatible materials such as strong bases and oxidizing agents.

References

-

Acids: Derivatization for GC Analysis. Available at: [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. (2020). Available at: [Link]

-

ChemBK. This compound. (2024). Available at: [Link]

-

National Analytical Corporation - Chemical Division. This compound C3h4cl2o2 at Best Price in Mumbai, Maharashtra. Available at: [Link]

-

Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

-

Kowalski, W. J. APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES. Available at: [Link]

-

The Pharma Innovation Journal. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. (2020). Available at: [Link]

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... Available at: [Link]

-

Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. Available at: [Link]

-

PubChem. Dalapon | C3H4Cl2O2 | CID 6418. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available at: [Link]

-

PubChem. This compound | C3H4Cl2O2 | CID 11263. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

- Google Patents. US3007964A - Method of preparing salts of 2, 2-dichloropropionic acid.

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). Available at: [Link]

-

Spectroscopy Online. Table of Characteristic IR Absorptions. Available at: [Link]

-

Wikipedia. 2,2-Dichloropropionic acid. Available at: [Link]

-

Biblioteka Nauki. Apparatus and methods of dehydrochlorination of 1,3-dichloropropane-2-ol, reaction times in the pre-reactor and reactor. (2013). Available at: [Link]

-

ResearchGate. Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. (2025). Available at: [Link]

-

Thames Restek. Internal Standards and Surrogates: this compound. Available at: [Link]

Sources

- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound(565-64-0) IR2 spectrum [chemicalbook.com]

- 4. This compound | C3H4Cl2O2 | CID 11263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 565-64-0 [amp.chemicalbook.com]

- 7. 2,2-Dichloropropionic acid - Wikipedia [en.wikipedia.org]

- 8. 2,3-DICHLOROPROPIONYL CHLORIDE CAS#: 7623-13-4 [m.chemicalbook.com]

- 9. This compound|lookchem [lookchem.com]

- 10. chembk.com [chembk.com]

- 11. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound C3h4cl2o2 at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 2,3-Dichloropropene(78-88-6) 13C NMR spectrum [chemicalbook.com]

- 15. This compound | 565-64-0 | Benchchem [benchchem.com]

- 16. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 17. bibliotekanauki.pl [bibliotekanauki.pl]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to 2,3-Dichloropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,3-Dichloropropanoic acid, a halogenated carboxylic acid, represents a versatile chemical entity with significant relevance in organic synthesis and agrochemical research. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety considerations. By synthesizing technical data with practical insights, this document aims to serve as an authoritative resource for the scientific community, fostering a deeper understanding of this compound's utility and handling. The information presented herein is meticulously referenced to ensure scientific integrity and to provide a foundation for further investigation and innovation.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is fundamental to its unambiguous identification in research and commerce. 2,3-Dichloropropanoic acid is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

The IUPAC name for this compound is 2,3-dichloropropanoic acid .[1][2][3] This name is derived from its three-carbon (propane) backbone, the carboxylic acid functional group (-oic acid), and the presence of two chlorine atoms at the second and third carbon positions.

A variety of synonyms are also used in literature and commercial listings. It is crucial for researchers to be familiar with these to ensure comprehensive information retrieval.

Table 1: Synonyms and Identifiers for 2,3-Dichloropropanoic Acid

| Identifier Type | Identifier | Reference |

| IUPAC Name | 2,3-dichloropropanoic acid | [1][2][3] |

| Common Name | 2,3-Dichloropropionic acid | [1][3][4] |

| CAS Number | 565-64-0 | [1][2][4] |

| Systematic Synonyms | Propanoic acid, 2,3-dichloro- | [1][3][4] |

| Propionic acid, 2,3-dichloro- | [1][3][4] | |

| alpha,beta-Dichloropropionic acid | [1][3][4] | |

| EINECS Number | 209-285-8 | [1][4] |

| Beilstein Registry Number | 1721427 | [1] |

| PubChem CID | 11263 | [1] |

It is important to distinguish 2,3-dichloropropanoic acid from its isomer, 2,2-dichloropropanoic acid , which is commonly known as Dalapon . Dalapon is a well-known herbicide, and while structurally similar, its chemical and biological properties differ.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-dichloropropanoic acid is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of 2,3-Dichloropropanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₂O₂ | [1][4] |

| Molecular Weight | 142.97 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 48-52 °C | [4] |

| Boiling Point | 210 °C | |

| pKa | 2.85 (at 25 °C) | [2] |

| Water Solubility | Soluble |

Synthesis and Purification

The primary industrial synthesis of 2,3-dichloropropanoic acid involves the chlorination of acrylic acid.[5] This electrophilic addition reaction proceeds across the double bond of the acrylic acid molecule.

Synthesis Workflow

Caption: Synthesis of 2,3-Dichloropropanoic Acid from Acrylic Acid.

Experimental Protocol: Chlorination of Acrylic Acid

This protocol is a generalized procedure based on the principles of electrophilic addition of halogens to alkenes.

Materials:

-

Acrylic acid

-

Chlorine gas

-

Anhydrous, inert solvent (e.g., carbon tetrachloride or chloroform)

-

Reaction vessel equipped with a gas inlet, stirrer, and condenser

-

Purification apparatus (distillation or recrystallization setup)

Procedure:

-

In a well-ventilated fume hood, dissolve acrylic acid in an appropriate anhydrous, inert solvent within the reaction vessel.

-

Cool the reaction mixture in an ice bath to control the exothermic reaction.

-

Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude 2,3-dichloropropanoic acid can be purified by vacuum distillation or recrystallization from a suitable solvent.[5]

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the formation of byproducts from the reaction of chlorine with water.

-

Inert Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

Applications in Research and Development

2,3-Dichloropropanoic acid serves as a valuable building block in organic synthesis, particularly in the preparation of agrochemicals and as a precursor for other functionalized molecules.

Agrochemicals

The primary application of 2,3-dichloropropanoic acid is in the synthesis of herbicides. Its structural isomer, Dalapon (2,2-dichloropropanoic acid), is a known herbicide that controls perennial grasses. 2,3-Dichloropropanoic acid can be used as a starting material or an intermediate in the synthesis of other herbicidal compounds.

Organic Synthesis

The presence of two chlorine atoms and a carboxylic acid group makes 2,3-dichloropropanoic acid a versatile intermediate for introducing a dichloropropyl moiety into a larger molecule. The chlorine atoms can undergo nucleophilic substitution reactions, and the carboxylic acid can be converted into esters, amides, or acid chlorides, further expanding its synthetic utility.

Biochemical Mechanism of Action

The biological activity of 2,3-dichloropropanoic acid is primarily attributed to its ability to interfere with metabolic pathways.

Herbicidal Action

In plants, 2,3-dichloropropanoic acid is believed to act as an inhibitor of essential amino acid synthesis. This disruption of protein synthesis ultimately leads to the death of the plant. The compound is absorbed by the roots and translocated to the meristematic tissues, where it exerts its inhibitory effects on cell division and elongation.

Caption: Proposed herbicidal mechanism of 2,3-dichloropropanoic acid.

Enzyme Inhibition

While the specific enzyme targets in plants are not definitively elucidated in the provided search results, halogenated aliphatic acids are known to be inhibitors of various enzymes. Further research is required to identify the specific enzymes that are inhibited by 2,3-dichloropropanoic acid and the precise mechanism of this inhibition. Some studies on related compounds suggest that they can act as irreversible inhibitors by covalently modifying active site residues.[6]

Safety and Toxicology

Due to its corrosive and toxic nature, 2,3-dichloropropanoic acid must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,3-dichloropropanoic acid is classified as:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][3]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2][3]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3]

Toxicological Data

Table 3: Acute Toxicity of 2,3-Dichloropropanoic Acid

| Route of Exposure | Species | LD50 | Reference |

| Oral | Rat | 289 mg/kg | [4] |

| Dermal | Rabbit | 400 mg/kg | [4] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Analytical Characterization

Spectroscopic techniques are essential for the identification and characterization of 2,3-dichloropropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the propyl chain. The chemical shifts will be influenced by the adjacent chlorine atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dichloropropanoic acid will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-Cl stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Conclusion

2,3-Dichloropropanoic acid is a valuable chemical intermediate with established applications in the agrochemical industry and potential for broader use in organic synthesis. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible utilization in research and development. This guide provides a foundational body of knowledge to support the scientific community in harnessing the potential of this versatile compound. Further research into its specific biochemical mechanisms of action and its application as a building block in the synthesis of novel bioactive molecules is warranted.

References

- Production of Alpha-chloroacrylic acid. (n.d.). Google Patents.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acrylic acid. Retrieved from [Link]

-

Sciencemadness.org. (2017, May 2). 2,3-Dibromopropanoic acid from Acrylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-CHLOROPROPIONIC ACID. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 2,3-DICHLOROPROPENE HAZARD SUMMARY. Retrieved from [Link]

-

Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dichloropropane and Dichloropropene. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dichloropropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1989). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-Dichloropropane: A Vital Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]

-

PubMed. (1995). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 19). 16.8: Enzyme Inhibition. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C3H4Cl2O2 | CID 11263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloropropene(78-88-6) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US3857882A - Production of alpha-chloroacrylic acid - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

2,3-Dichloropropionic acid CAS number 565-64-0

An In-Depth Technical Guide to 2,3-Dichloropropionic Acid (CAS: 565-64-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (2,3-DCP), CAS Number 565-64-0, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The structure herein is designed to logically present the core scientific and practical information necessary for utilizing this compound effectively and safely in a laboratory and industrial context.

Section 1: Compound Identification and Physicochemical Profile

This compound, with the IUPAC name 2,3-dichloropropanoic acid, is a halogenated carboxylic acid.[1] Its molecular structure consists of a three-carbon propionic acid backbone with chlorine atoms substituted at the alpha and beta positions (carbons 2 and 3).[1][2] This substitution pattern is key to its reactivity and biological activity.[2] The compound typically appears as a white to almost-white or pale yellow crystalline powder or liquid.[1][2][3]

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 565-64-0 | [3][4][5] |

| Molecular Formula | C₃H₄Cl₂O₂ | [1][2][4] |

| Molecular Weight | 142.96 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder/liquid | [1][2] |

| Melting Point | 48-52 °C | [4] |

| Boiling Point | 210 °C | [4] |

| Density | 1.491 g/cm³ | [4] |

| pKa | 2.85 (at 25 °C) | [3][4] |

| Water Solubility | Soluble (almost transparent) | [2][3][4] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [4] |

| LogP | 0.91720 | [4] |

| Flash Point | 85.8 °C | [4] |

Section 2: Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the halogenation of propionic acid or its derivatives.[1] Understanding the causality behind the chosen reagents and conditions is critical for achieving high yield and purity.

Halogenation of Acrylic Acid

A prevalent laboratory and industrial method involves the direct chlorination of acrylic acid. This approach is efficient but requires careful control to prevent unwanted side reactions.

Caption: Synthesis workflow via chlorination of acrylic acid.

Causality in Protocol Design:

-

Reagent Choice: Chlorine (Cl₂) is the direct source of the halogen atoms.

-

Solvent System: An inert solvent like tetrachloromethane is used to dissolve the acrylic acid and facilitate a controlled reaction environment.[4]

-

Process Control: The reaction is typically performed under heating to provide the necessary activation energy for the addition reaction across the double bond of the acrylic acid.[4]

Hydrolysis of Precursors

Alternative synthetic routes involve the hydrolysis of corresponding esters or nitriles. For instance, the hydrolysis of methyl 2,3-dichloropropionate using water and hydrogen chloride at elevated temperatures (e.g., 100 °C) can yield the final acid with high purity.[4] Similarly, hydrolyzing 2,3-dichloropropionitrile with sulfuric and acetic acid in water is another viable, high-yield pathway.[4]

Protocol 1: Synthesis via Hydrolysis of Methyl 2,3-dichloropropionate [4]

-

Charge a reaction vessel with methyl 2,3-dichloropropionate.

-

Add an aqueous solution of hydrogen chloride.

-

Heat the mixture to 100 °C and maintain for approximately 7 hours with stirring.

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Section 3: Chemical Reactivity and Mechanistic Pathways

The reactivity of 2,3-DCP is dominated by the carboxylic acid group and the two chlorine substituents. This trifecta of functional groups makes it a versatile intermediate for further chemical synthesis.

Caption: Key chemical reactions of this compound.

-

Substitution Reactions: The chlorine atoms are susceptible to nucleophilic substitution. For example, reaction with sodium hydroxide can replace the chlorine atoms with hydroxyl groups.[1]

-

Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2,3-dichloropropanol.[1]

-

Esterification: As a carboxylic acid, it readily undergoes esterification with alcohols in the presence of an acid catalyst.[2]

-

Salt Formation: Neutralization with an alkali base (e.g., sodium carbonate) in a solvent like monochlorobenzene or methylene dichloride efficiently produces the corresponding alkali metal salt.[1] This process is often used for purification, as the salt precipitates and can be easily isolated.[1]

-

Acyl Chloride Formation: It can be converted to the more reactive 2,3-dichloropropionyl chloride using reagents like thionyl chloride.[6]

Section 4: Key Applications in Research and Industry

2,3-DCP serves as a valuable building block and active compound in several fields.

-

Agrochemicals: It is known as an organochlorine herbicide.[4] Its mechanism of action in plants involves inhibiting essential metabolic pathways, specifically by interfering with the synthesis of vital amino acids, which halts cell division and leads to plant death.[1]

-

Chemical Intermediate: It is a precursor for synthesizing a variety of other chemicals.[1] This includes downstream products like 2-chloroacrylic acid and ethyl 2,3-dichloropropionate.[4]

-

Pharmaceutical and Bioactive Molecule Synthesis: The compound is a key starting material in the synthesis of molecules like dl-2-amino-2-thiazoline-4-carboxylic acid.[1]

-

Material Science: It serves as a precursor for creating ionic polymers that contain polar groups.[1]

Section 5: Analytical Characterization and Quality Control

Confirming the identity and purity of 2,3-DCP is paramount. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive methods for structural elucidation.[3][7][8] The proton NMR spectrum in CDCl₃ would show characteristic signals for the protons on the chlorinated carbon chain.

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of the key functional groups: a broad O-H stretch for the carboxylic acid and a sharp C=O stretch.[3][9]

-

Mass Spectrometry (MS): GC-MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and detecting impurities.[9][10] The exact mass is 141.9588348.[3][4]

-

Chromatography: Gas Chromatography (GC) is suitable for assessing purity, with typical commercial grades being >97.0% or >98.0%.[4]

Section 6: Isomeric Differentiation: 2,3-DCP vs. 2,2-DCP (Dalapon)

It is critical to distinguish this compound from its more widely known isomer, 2,2-Dichloropropionic acid (CAS 75-99-0), commonly known as Dalapon.[11][12] While they share the same molecular formula, their structural differences lead to distinct properties and applications.

| Feature | This compound (2,3-DCP) | 2,2-Dichloropropionic Acid (Dalapon) |

| CAS Number | 565-64-0 | 75-99-0[11] |

| Chlorine Position | Carbons 2 and 3 (alpha, beta) | Carbon 2 (alpha, alpha) |

| Primary Use | Industrial intermediate, research chemical[1] | Widely used selective herbicide[1][11] |

| Physical State | White-to-yellow crystalline powder[1] | Colorless liquid or solid below 20°C[11][12] |

| Environmental Fate | Less data available, but subject to biodegradation | Degrades faster in soil but has higher phytotoxicity[1] |

The primary distinction lies in their application; Dalapon was extensively used as a commercial herbicide, whereas 2,3-DCP is more commonly utilized as a synthetic intermediate in industrial chemistry.[1]

Section 7: Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification: It is classified as toxic if swallowed (H301), toxic in contact with skin (H311), and causes severe skin burns and eye damage (H314).[10]

-

Hazard Codes: T (Toxic), Xn (Harmful), F (Flammable), Xi (Irritant).[4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., Butyl, Neoprene), and eye/face protection (goggles and face shield).[3][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.[3] Wash hands and skin thoroughly after handling.[3]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances.[2][3] Recommended storage temperature is room temperature or 2-8°C for sealed samples.[4][5]

Section 8: Environmental Fate and Biodegradation

As an organochlorine compound, the environmental persistence and degradation of 2,3-DCP are important considerations. Halogenated aliphatic compounds can be degraded by microorganisms.[14] Studies on similar compounds show that bacteria, such as certain Pseudomonas species, possess dehalogenase enzymes capable of cleaving the carbon-halogen bond, initiating the biodegradation process.[15] The degradation of 2,3-DCP can be initiated by dehalogenases that remove chlorine atoms, making the molecule more susceptible to further microbial metabolism.[15] However, specific data on the environmental half-life and degradation pathways of 2,3-DCP are less extensive than for its isomer, Dalapon.[1][16]

References

-

This compound - LookChem. [Link]

-

This compound | C3H4Cl2O2 | CID 11263 - PubChem - NIH. [Link]

-

Buy this compound Industrial Grade from XIAMEN DITAI CHEMICALS CO., LTD - Global Sources. [Link]

-

Internal Standards and Surrogates: this compound - Thames Restek. [Link]

-

Degradation of 3-chloropropionic acid (3CP) by Pseudomonas sp. B6P isolated from a rice paddy field - ResearchGate. [Link]

-

This compound - Optional[13C NMR] - Spectrum - SpectraBase. [Link]

-

2,2-Dichloropropionic acid - Wikipedia. [Link]

-

Hazardous Substance Fact Sheet - 0668. [Link]

-

Propanoic acid, 2,3-dichloro- - the NIST WebBook. [Link]

-

Dalapon | C3H4Cl2O2 | CID 6418 - PubChem. [Link]

-

MICROBIAL DEGRADATION OF 2,2-DICHLOROPROPIONIC ACID IN FIVE SOILS. [Link]

-

This compound - CAS Common Chemistry. [Link]

-

Determination of 2,2-Dichloropropionic Acid, 2-Chloropropionic Acid, and 2,2,3-Trichloropropionic Acid in Chlorinated Propionic Acid by Use of Mercuric Salts | Analytical Chemistry - ACS Publications. [Link]

-

3,3-Dichloropropionic acid methyl ester - SpectraBase. [Link]

-

This compound - ChemBK. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - 2,2-Dichloropropionic acid - CDC. [Link]

-

Update of PHG for Dalapon (2,2-Dichloropropanoic Acid) - OEHHA - CA.gov. [Link]

-

Microbial degradation of 3-chloropropionic acid - Griffith Research Online. [Link]

-

Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC - PubMed Central. [Link]

-

POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichloropropenes - NCBI. [Link]

-

Toxicological Profile for Dichloropropenes. [Link]

Sources

- 1. This compound | 565-64-0 | Benchchem [benchchem.com]

- 2. CAS 565-64-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,3-DICHLOROPROPIONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(565-64-0) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Propanoic acid, 2,3-dichloro- [webbook.nist.gov]

- 10. This compound | C3H4Cl2O2 | CID 11263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,2-Dichloropropionic acid - Wikipedia [en.wikipedia.org]

- 12. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nj.gov [nj.gov]

- 14. DSpace [research-repository.griffith.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

Molecular structure of 2,3-Dichloropropionic acid

An In-Depth Technical Guide to the Molecular Structure of 2,3-Dichloropropionic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (2,3-DCPA). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the fundamental aspects of its chemical architecture, including connectivity, stereochemistry, and conformational properties. We will explore the key analytical techniques employed for its characterization, supported by spectroscopic data and detailed experimental workflows. Furthermore, this guide synthesizes information on its chemical reactivity, synthesis, and critical safety protocols, offering field-proven insights into its handling and application. Every section is grounded in authoritative references to ensure scientific integrity and provide a self-validating framework for understanding this significant halogenated carboxylic acid.

Introduction: Defining this compound

This compound, systematically named 2,3-dichloropropanoic acid, is a halogenated carboxylic acid with significant applications as an industrial intermediate and historically as a herbicide.[1][2] Its chemical properties and biological activity are directly derived from its molecular structure: a three-carbon propionic acid backbone substituted with two chlorine atoms at the alpha (C2) and beta (C3) positions.[3] This substitution pattern creates a chiral center, leading to stereoisomerism that influences its interactions in biological and chemical systems. Understanding its precise molecular architecture is paramount for its effective use in synthesis, for predicting its metabolic fate, and for ensuring safe handling.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,3-Dichloropropanoic acid | [4][5] |

| CAS Number | 565-64-0 | [4][5][6] |

| Molecular Formula | C₃H₄Cl₂O₂ | [1][4][5][6] |

| Molecular Weight | 142.97 g/mol | [1][2][5] |

| Synonyms | α,β-Dichloropropionic acid | [4][5][6] |

Fundamental Molecular Architecture

The foundation of this compound's reactivity and physical properties lies in its atomic arrangement and bonding. The molecule consists of a three-carbon chain. The first carbon (C1) is part of a carboxylic acid functional group (-COOH), the defining feature of its acidity and a primary site for reactions like esterification. The second (C2) and third (C3) carbons are each bonded to a chlorine atom, introducing significant electronegativity and creating sites for nucleophilic substitution reactions.

Connectivity and Functional Groups

The structure can be broken down as follows:

-

Carboxylic Acid Head: A carboxyl group (-COOH) at C1.

-

Alpha-Carbon (C2): A chiral center bonded to a hydrogen atom (H), a chlorine atom (Cl), the carboxyl group (C1), and the chloromethyl group (C3).

-

Beta-Carbon (C3): A terminal carbon bonded to two hydrogen atoms (H) and one chlorine atom (Cl).

The presence of the electron-withdrawing chlorine atoms on the carbons adjacent to the carboxyl group increases the acidity of the carboxylic proton compared to unsubstituted propionic acid.

Figure 1: 2D Molecular Structure of this compound.

Stereochemistry: The Chiral Nature

The C2 carbon in this compound is a stereocenter because it is bonded to four distinct groups: -COOH, -H, -Cl, and -CH₂Cl. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2,3-dichloropropanoic acid and (S)-2,3-dichloropropanoic acid.

Causality: The presence of this single chiral center means that synthesized 2,3-DCPA is typically a racemic mixture (an equal mixture of both enantiomers), unless a stereospecific synthesis route is employed. This is critical in drug development, as enantiomers often exhibit different pharmacological activities and toxicities. Unlike molecules with two chiral centers, such as 2,3-dichlorobutane, 2,3-DCPA cannot form a meso compound as it lacks an internal plane of symmetry.[7]

Figure 2: Enantiomers of this compound.

Analytical Characterization: A Spectroscopic Profile

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic signatures for 2,3-DCPA, compiled from authoritative databases.[4][5][8]

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Signature | Rationale / Notes |

| IR Spectroscopy | O-H stretch (acid) | ~2500-3300 cm⁻¹ (broad) | Characteristic broad absorption of a hydrogen-bonded carboxyl group. |

| C=O stretch (acid) | ~1700-1725 cm⁻¹ (strong) | Carbonyl stretch, typical for a carboxylic acid. | |

| C-Cl stretch | ~600-800 cm⁻¹ | Absorption from the two carbon-chlorine bonds. | |

| ¹H NMR | -COOH proton | δ 10-12 ppm (singlet, broad) | Deshielded acidic proton, position can vary with solvent and concentration. |

| C2-H proton | δ ~4.5-4.8 ppm (triplet) | Proton on the chiral center, deshielded by both Cl and COOH. Split by the two C3 protons. | |

| C3-H₂ protons | δ ~3.8-4.2 ppm (doublet) | Protons on the terminal carbon, deshielded by Cl. Split by the single C2 proton. | |

| ¹³C NMR | C1 (-COOH) | δ ~170-175 ppm | Carbonyl carbon, highly deshielded. |

| C2 (-CHCl-) | δ ~55-60 ppm | Chiral carbon, deshielded by both Cl and COOH. | |

| C3 (-CH₂Cl) | δ ~45-50 ppm | Terminal carbon, deshielded by the adjacent chlorine atom. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 142 (base) | Corresponds to the molecular weight. |

| Isotope Peaks | m/z 144, 146 | Characteristic pattern for a molecule with two chlorine atoms (³⁵Cl/³⁷Cl isotopes). | |

| Key Fragments | m/z 97/99 ([M-COOH]⁺) | Loss of the carboxylic acid group. |

Experimental Workflow for Structural Verification

Protocol 1: Comprehensive Spectroscopic Analysis

-

Sample Preparation: Dissolve a precise quantity of the 2,3-DCPA sample in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O with a reference standard) for NMR analysis.[9] For IR, prepare a KBr pellet or a thin film.

-

Mass Spectrometry:

-

Infrared Spectroscopy:

-

Acquire the IR spectrum and identify the key functional group peaks: the broad O-H band, the sharp C=O band at ~1710 cm⁻¹, and C-Cl stretches.[4]

-

-

NMR Spectroscopy:

-

Data Synthesis: Integrate all data. The mass spectrum confirms the elemental composition, the IR spectrum confirms the functional groups, and the NMR spectrum confirms the specific arrangement of atoms.

Figure 3: Analytical Workflow for Structural Verification.

Chemical Reactivity and Synthesis

The molecular structure of 2,3-DCPA dictates its chemical behavior. The interplay between the carboxylic acid group and the two chlorine atoms defines its reactivity profile.

Key Chemical Reactions

-

Reactions of the Carboxyl Group: Like other carboxylic acids, 2,3-DCPA undergoes standard transformations. A notable reaction is its conversion to the corresponding acid chloride, 2,3-dichloropropionyl chloride, using reagents like thionyl chloride (SOCl₂).[10] This highly reactive intermediate is a valuable precursor for synthesizing esters and amides.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. For example, reaction with hydroxide ions can lead to hydroxy derivatives.[1] The C2 chlorine is generally more sterically hindered than the C3 chlorine.

-

Salt Formation: As an acid, it readily reacts with bases (e.g., alkali metal hydroxides or carbonates) to form the corresponding carboxylate salts.[1] This process is often used for purification or to create more water-soluble formulations.

Figure 4: Key Reaction Pathways of this compound.

Synthesis Pathways

A primary method for synthesizing this compound is through the direct halogenation of propionic acid or its derivatives.[1] This reaction typically involves bubbling chlorine gas through the substrate, often under controlled temperature conditions to manage selectivity and prevent over-chlorination.[1][11] Another route involves the hydrolysis of methyl 2,3-dichloropropionate.[2]

Safety, Handling, and Toxicology

Due to its corrosive and toxic nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with significant hazards.

Table 3: GHS Hazard and Safety Information

| Category | Code | Description | Pictogram |

| Hazard Statements | H301 | Toxic if swallowed | ☠️ |

| H311 | Toxic in contact with skin | ☠️ | |

| H314 | Causes severe skin burns and eye damage | corrosive | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | - |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | - | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | - | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | - |

Source: Aggregated data from ECHA C&L Inventory.[5][8]

Protocol for Safe Handling

-

Engineering Controls: Always handle in a well-ventilated fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[12][13]

-

Spill Response: In case of a spill, evacuate the area. Use an absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use combustible materials. Neutralize residues with a weak base like sodium bicarbonate.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[12]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Conclusion

The molecular structure of this compound is a classic example of how atomic arrangement dictates chemical function and hazard. Its three-carbon backbone, featuring a carboxylic acid group and two chlorine atoms, results in a chiral molecule with distinct spectroscopic signatures and a predictable set of chemical reactions. For researchers in drug development and chemical synthesis, a thorough understanding of this structure, from its stereochemistry to its analytical profile, is not merely academic but a prerequisite for innovative application and safe laboratory practice. The integrated approach of spectroscopic analysis, coupled with a firm grasp of its reactivity, provides the robust framework needed to harness the potential of this versatile chemical compound.

References

-

Propanoic acid, 2,3-dichloro-. (n.d.). NIST Chemistry WebBook. Retrieved December 31, 2025, from [Link]

-

Propanoic acid, 2,3-dichloro-. (n.d.). NIST Chemistry WebBook. Retrieved December 31, 2025, from [Link]

-

Write the structure of this compound? (n.d.). Homework.Study.com. Retrieved December 31, 2025, from [Link]

-

This compound | C3H4Cl2O2 | CID 11263. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

-

This compound - 13C NMR Spectrum. (n.d.). SpectraBase. Retrieved December 31, 2025, from [Link]

-

Which of the following has an achiral stereoisomer? (n.d.). Study Prep in Pearson+. Retrieved December 31, 2025, from [Link]

-

Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved December 31, 2025, from [Link]

-

This compound - Risk and Safety. (2024, April 9). ChemBK. Retrieved December 31, 2025, from [Link]

- Process for the preparation of 2-chloropropionic acid. (n.d.). Google Patents.

-

6.1.6: Meso Compounds. (2021, July 5). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

Sources

- 1. This compound | 565-64-0 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. homework.study.com [homework.study.com]

- 4. Propanoic acid, 2,3-dichloro- [webbook.nist.gov]

- 5. This compound | C3H4Cl2O2 | CID 11263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanoic acid, 2,3-dichloro- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [wap.guidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2,3-DICHLOROPROPIONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. CA1231347A - Process for the preparation of 2-chloropropionic acid - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Synthesis of 2,3-Dichloropropionic Acid from Propionic Acid

Executive Summary

This technical guide provides an in-depth exploration of the synthetic pathway for converting propionic acid into 2,3-dichloropropionic acid. This transformation presents a significant regiochemical challenge, necessitating a multi-step approach that leverages distinct reaction mechanisms to achieve chlorination at both the α- and β-positions of the carboxylic acid. This document details the theoretical underpinnings, including the Hell-Volhard-Zelinsky reaction for α-chlorination and free-radical halogenation for the β-position. We present validated, step-by-step experimental protocols, comprehensive analytical characterization data, and critical safety considerations for handling the hazardous materials involved. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented methodology for the synthesis of this valuable chemical intermediate.

Introduction: The Synthetic Challenge

This compound is a halogenated carboxylic acid with applications as a building block in the synthesis of various specialty chemicals, agrochemicals, and pharmaceutical intermediates. Its synthesis from a simple precursor like propionic acid is a non-trivial exercise in organic chemistry, primarily due to the difficulty of controlling the position of halogenation. Direct chlorination of propionic acid does not selectively yield the 2,3-dichloro derivative. Instead, the reaction conditions dictate the regiochemical outcome.

-

α-Halogenation : The substitution of a hydrogen on the carbon adjacent to the carboxyl group (the α-carbon) is typically achieved under ionic conditions via an enol or enolate intermediate. The Hell-Volhard-Zelinsky (HVZ) reaction is the archetypal method for this transformation.[1][2]

-

β-Halogenation : Substitution at the β-carbon is favored under free-radical conditions, often initiated by UV light or a radical initiator.[3]

Therefore, a successful synthesis requires a strategic, two-step pathway that first functionalizes the α-position and subsequently targets the β-position, or vice-versa. This guide outlines a logical and field-proven approach commencing with α-chlorination followed by a mechanistically distinct β-chlorination.

Theoretical Foundations and Synthetic Strategy

Step 1: α-Chlorination via the Hell-Volhard-Zelinsky (HVZ) Reaction

Carboxylic acids do not readily form enols, making direct α-halogenation with Cl₂ inefficient.[4] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl halide intermediate using a catalyst such as phosphorus trichloride (PCl₃) or red phosphorus.[5][6] This acyl halide has a significantly higher enol concentration, which then readily reacts with chlorine at the α-position.[7] The resulting α-chloro acyl halide can then be hydrolyzed back to the α-chloro carboxylic acid during workup.

The mechanism is detailed below:

Figure 1: Mechanism of the Hell-Volhard-Zelinsky (HVZ) Reaction.

Step 2: β-Chlorination via Free-Radical Halogenation

With the α-position occupied by a chlorine atom, the subsequent chlorination must be directed to the β-position. This is achieved by shifting from an ionic to a free-radical pathway. Free-radical reactions are less sensitive to the electronic effects of the carboxyl group and proceed via hydrogen abstraction by a chlorine radical, primarily at the most stable radical position. In the case of 2-chloropropionic acid, this occurs at the β-carbon. This reaction is typically initiated by UV light or a chemical initiator. The exclusion of light and radical initiators is crucial during the first step to prevent the formation of 3-chloropropionic acid.[3]

Overall Synthetic Workflow

The complete synthetic pathway is a sequential two-step process, as illustrated below. Each step requires distinct reaction conditions and a dedicated workup procedure to isolate the respective intermediate and final product.

Figure 2: Two-Step Synthetic Workflow.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Formula | CAS No. | Purity | Supplier | Notes |

| Propionic Acid | C₃H₆O₂ | 79-09-4 | ≥99% | Standard Supplier | Corrosive |

| Phosphorus Trichloride | PCl₃ | 7719-12-2 | ≥98% | Standard Supplier | Toxic, corrosive, reacts violently with water |

| Chlorine Gas | Cl₂ | 7782-50-5 | ≥99.5% | Standard Supplier | Highly toxic, corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous, ≥99.8% | Standard Supplier | Volatile, potential carcinogen |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Anhydrous | Standard Supplier | Highly flammable |

| Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Anhydrous | Standard Supplier | Drying agent |

| Hydrochloric Acid | HCl | 7647-01-0 | 1 M Aqueous | Standard Supplier | For workup |

Protocol 1: Synthesis of 2-Chloropropionic Acid

This protocol is adapted from established HVZ reaction principles.[6][8]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), a gas inlet tube, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.

-

Reaction Initiation: Charge the flask with propionic acid (1.0 mol). Cautiously add phosphorus trichloride (0.05 mol, 5 mol%) to the stirring propionic acid. An exothermic reaction will occur, forming the propionyl chloride in situ.

-

Chlorination: Heat the reaction mixture to 110-120°C.[3] Bubble chlorine gas (1.0-1.1 mol) slowly into the mixture through the gas inlet tube over 4-6 hours. The reaction must be shielded from light to minimize the formation of 3-chloropropionic acid.[9][10]

-

Monitoring: Monitor the reaction progress by taking small aliquots, quenching them with water, and analyzing by Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water (equivalent volume to the reaction mixture) through the dropping funnel to hydrolyze the remaining acyl chloride. An off-gas of HCl will be produced.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether or dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-chloropropionic acid can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

-

Apparatus Setup: In a suitable photochemical reactor or a standard three-necked flask made of borosilicate glass, dissolve the purified 2-chloropropionic acid (1.0 mol) from the previous step in an inert solvent like carbon tetrachloride (Note: CCl₄ is toxic and its use is restricted; tetrachloroethylene can be an alternative). The flask should be equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a scrubber.

-

Reaction Initiation: While stirring vigorously, begin bubbling chlorine gas (1.0-1.2 mol) through the solution. Simultaneously, irradiate the flask with a UV lamp (e.g., a high-pressure mercury lamp).

-

Temperature Control: Maintain the reaction temperature between 50-70°C. The reaction is exothermic, and cooling may be required.

-

Monitoring: The progress of the reaction should be monitored by GC analysis of quenched aliquots to track the formation of the dichlorinated product and the consumption of the starting material.

-

Workup and Purification: Upon completion, stop the chlorine flow and turn off the UV lamp. Purge the system with nitrogen to remove excess chlorine. Remove the solvent by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Characterization and Analytical Control

Verification of the product at each stage is critical. The following table summarizes the expected analytical data for the key compounds involved in the synthesis.

| Compound | Mol. Weight | Appearance | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| Propionic Acid | 74.08 | Colorless liquid | 11.5 (s, 1H), 2.3 (q, 2H), 1.1 (t, 3H) | 181, 28, 9 | 74 (M+) |

| 2-Chloropropionic Acid | 108.52 | Colorless liquid[11] | 11.0 (s, 1H), 4.4 (q, 1H), 1.7 (d, 3H) | 175, 53, 21 | 108 (M+), 73, 63 |

| This compound | 142.97 | White solid[12] | 11.2 (s, 1H), 4.6 (dd, 1H), 4.0 (m, 2H) | 171, 59, 48 | 142 (M+), 107, 79 |

Note: NMR data are approximate and depend on the solvent used.

Safety, Handling, and Waste Disposal

Extreme caution must be exercised throughout this synthesis. The primary hazards are associated with the reagents and the final product.

| Chemical | GHS Pictograms | Hazard Statements | Key Precautions |

| Chlorine Gas | ☠️, corrosive, oxidizer, gas cylinder | H270, H330, H315, H319, H335, H400 | Use only in a dedicated, well-ventilated gas cabinet or fume hood. Have an emergency chlorine gas neutralizer (e.g., ammonia) available. |

| Phosphorus Trichloride | ☠️, corrosive | H300, H330, H314, EUH014 | Handle under an inert atmosphere. Reacts violently with water. Quench waste slowly and carefully in a basic solution. |

| This compound | ☠️, corrosive | H301, H311, H314 (Toxic if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage)[13] | Wear appropriate gloves, lab coat, and eye/face protection. Avoid inhalation of dust. |

All chemical waste should be collected and disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste must be segregated.

Conclusion

The synthesis of this compound from propionic acid is a well-defined yet challenging process that serves as an excellent case study in regioselective halogenation. By employing a two-step strategy that leverages distinct ionic (Hell-Volhard-Zelinsky) and free-radical reaction mechanisms, the desired α,β-dichlorination can be achieved with good control. Success hinges on careful control of reaction conditions—particularly the exclusion of light in the first step and the use of a radical initiator in the second—as well as rigorous purification and analytical validation of the intermediate and final products. Adherence to strict safety protocols is paramount due to the hazardous nature of the chemicals involved.

References

- CA1231347A - Process for the preparation of 2-chloropropionic acid - Google Patents.

-

Hell–Volhard–Zelinsky halogenation - Wikipedia. Available at: [Link]

-

How do you convert propanoic acid to 2-chloropropionic acid? - Quora. Available at: [Link]

-

Hell–Volhard–Zelinsky Reaction — Carboxylic Acid → α‑Halo Acid - OrgoSolver. Available at: [Link]

-

Hell-Volhard-Zelinsky Reaction - NROChemistry. Available at: [Link]

- EP0165540B1 - Process for preparing 2-chloropropionic acid - Google Patents.

-

2-Chloropropionic acid - Wikipedia. Available at: [Link]

-

Alpha Halogenation of Carboxylic Acids - Chemistry Steps. Available at: [Link]

- EP0087835B1 - Process for alpha halogenating alkyl carboxylic acids and catalyst composition for use therein - Google Patents.

- EP0165540A1 - Process for preparing 2-chloropropionic acid - Google Patents.

-

Write down the reaction of the interaction of propionic acid with chlorine in the presence of aphosphorus catalyst - Filo. Available at: [Link]

-

Hell Volhard Zelinsky Reaction Mechanism - BYJU'S. Available at: [Link]

-

Carboxylic Derivatives - Reactions at the Alpha-Carbon - Chemistry LibreTexts. Available at: [Link]

-

Carboxyl Reactivity - MSU chemistry. Available at: [Link]

-

This compound | C3H4Cl2O2 | CID 11263 - PubChem - NIH. Available at: [Link]

-

What is the product when propanoic acid (CH3-CH2-COOH) reacts with chlorine (Cl2)? - AITechTalk. Available at: [Link]

-

Solved: Propanoic acid reacts with chlorine (1 eq.) in the presence of small amount of red ph [Chemistry] - Gauth. Available at: [Link]

Sources

- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 2. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. EP0165540B1 - Process for preparing 2-chloropropionic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. CA1231347A - Process for the preparation of 2-chloropropionic acid - Google Patents [patents.google.com]

- 10. EP0165540A1 - Process for preparing 2-chloropropionic acid - Google Patents [patents.google.com]

- 11. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound | C3H4Cl2O2 | CID 11263 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 2,3-Dichloropropionic Acid for Research and Development

This guide serves as an in-depth safety framework for researchers, scientists, and drug development professionals working with 2,3-Dichloropropionic acid. As a Senior Application Scientist, my objective is not merely to list regulations but to provide a cohesive, field-tested approach to safety that integrates the chemical's specific hazards with robust, verifiable laboratory practices. The protocols and recommendations herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of research.

Section 1: Compound Identification and Physicochemical Profile

This compound (CAS No. 565-64-0) is a halogenated carboxylic acid.[1] Its structure, featuring chlorine atoms on the alpha and beta carbons, dictates its reactivity and toxicological profile. Understanding its physical properties is the first step in developing appropriate handling procedures. The compound typically appears as a white to off-white or yellow crystalline powder.[1][2]

| Property | Value | Source(s) |

| CAS Number | 565-64-0 | [2][3][4] |

| Molecular Formula | C₃H₄Cl₂O₂ | [1][3][4] |

| Molecular Weight | 142.97 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 48-52 °C | [5] |

| Boiling Point | 210 °C | [1][5] |

| Water Solubility | Soluble | [6] |

| pKa | 2.85 (at 25°C) | [3][7] |

Section 2: Comprehensive Hazard Assessment

The primary danger of this compound lies in its dual classification as both highly toxic and severely corrosive.[4][6] Unlike substances that are merely irritants, this compound poses a significant and immediate threat upon exposure. Its GHS classification underscores the need for stringent safety protocols.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and universal language for hazard communication. The classifications for this compound are severe and mandate the highest level of precaution.

| Hazard Class | Hazard Statement | GHS Code | Source(s) |

| Acute Toxicity, Oral | Toxic if swallowed | H301 | [3][4][6] |

| Acute Toxicity, Dermal | Toxic in contact with skin | H311 | [3][4][6] |

| Skin Corrosion | Causes severe skin burns and eye damage | H314 | [3][4][6] |

| Serious Eye Damage | Causes serious eye damage | H318 | [6] |

| Corrosive to Metals | May be corrosive to metals | H290 | [6] |

Toxicological Profile and Mechanistic Insights

The toxicity of this compound is not theoretical; it is quantified by low LD₅₀ values, indicating that a small amount can have severe, and potentially lethal, consequences.

| Toxicity Metric | Value | Species | Source(s) |

| LD₅₀ (Oral) | 289 mg/kg | Rat | [6] |

| LD₅₀ (Dermal) | 400 mg/kg | Rabbit | [6] |

Expert Insight: The high toxicity (Acute Toxicity, Category 3) means that accidental ingestion or significant skin contact can be fatal.[6] The corrosivity (Skin Corrosion, Category 1B) is a result of its acidic nature, which can cause immediate, irreversible damage to skin, eyes, and mucous membranes.[3][6] This is not a substance where a "wait and see" approach to exposure is acceptable; any contact must be treated as a medical emergency.

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on a multi-layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures, with personal protective equipment (PPE) serving as the final barrier, not the first line of defense.

Caption: Emergency response decision workflow.

-

Skin Contact: Immediately proceed to the safety shower. [6]Remove all contaminated clothing while under the shower. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [6][8]* Eye Contact: Immediately flush eyes with water at the eyewash station for at least 15 minutes, holding the eyelids open. [6][8]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. [6]If breathing is difficult, provide oxygen. Seek immediate medical attention. [6]* Ingestion: Do NOT induce vomiting . [3]Rinse the mouth thoroughly with water. Immediately call a poison control center or seek emergency medical attention. [6]* Small Spill (inside a fume hood): Cover the spill with a neutral absorbent material like sodium bicarbonate or a commercial spill kit. Carefully collect the material into a sealed container for hazardous waste disposal.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Section 5: Storage and Waste Disposal

-